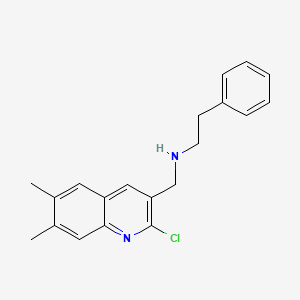
N-((2-Chloro-6,7-dimethylquinolin-3-yl)methyl)-2-phenylethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-Chloro-6,7-dimethylquinolin-3-yl)methyl)-2-phenylethanamine is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline ring substituted with chlorine and methyl groups, and an ethylamine chain attached to a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Chloro-6,7-dimethylquinolin-3-yl)methyl)-2-phenylethanamine typically involves multiple steps. One common method includes the reaction of 2-chloro-6,7-dimethylquinoline with a suitable alkylating agent to introduce the ethylamine chain. This is followed by the attachment of the phenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
N-((2-Chloro-6,7-dimethylquinolin-3-yl)methyl)-2-phenylethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.
科学研究应用
N-((2-Chloro-6,7-dimethylquinolin-3-yl)methyl)-2-phenylethanamine has various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism by which N-((2-Chloro-6,7-dimethylquinolin-3-yl)methyl)-2-phenylethanamine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- N-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]cyclohexanamine
- N-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]-N-methylbenzo[d][1,3]dioxol-5-amine
Uniqueness
N-((2-Chloro-6,7-dimethylquinolin-3-yl)methyl)-2-phenylethanamine is unique due to its specific substitution pattern on the quinoline ring and the presence of both ethylamine and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C20H21ClN2 |
|---|---|
分子量 |
324.8 g/mol |
IUPAC 名称 |
N-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]-2-phenylethanamine |
InChI |
InChI=1S/C20H21ClN2/c1-14-10-17-12-18(20(21)23-19(17)11-15(14)2)13-22-9-8-16-6-4-3-5-7-16/h3-7,10-12,22H,8-9,13H2,1-2H3 |
InChI 键 |
PDRDGJSUOHOXRD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=CC(=C(N=C2C=C1C)Cl)CNCCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


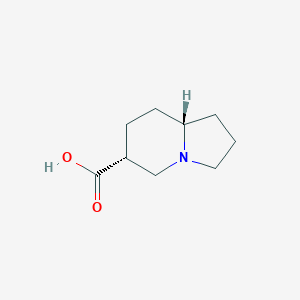
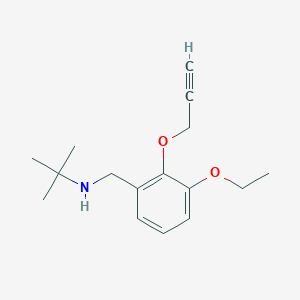

![methyl (1R,2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate](/img/structure/B13001449.png)
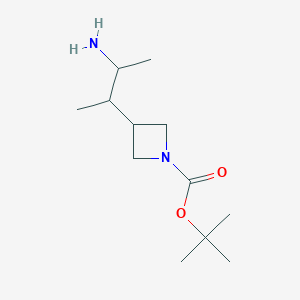
![2-(5-Oxothieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-4(5H)-yl)acetic acid](/img/structure/B13001456.png)
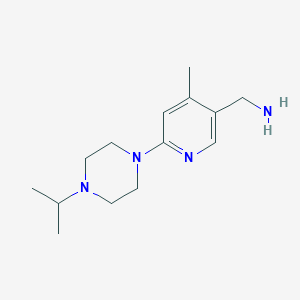
![(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol](/img/structure/B13001477.png)
![5-(Chloromethyl)-2-(diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B13001484.png)

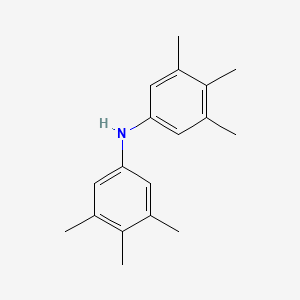

![tert-Butyl10,10-difluoro-1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13001506.png)
![7-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13001515.png)
